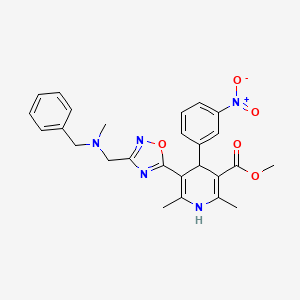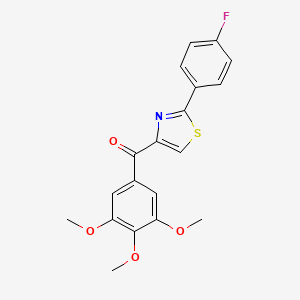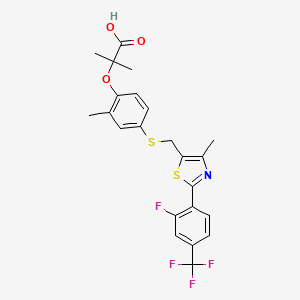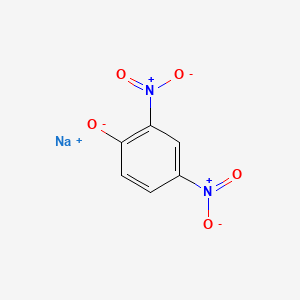![molecular formula C17H10F9NO2 B1681099 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 1246525-60-9](/img/structure/B1681099.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
The compound contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The presence of the hexafluoroisopropanol group could potentially enhance the compound’s solubility and bioavailability .
Molecular Structure Analysis
The compound contains a benzamide group attached to a hexafluoroisopropanol group. This could potentially result in interesting electronic effects due to the strong electronegativity of fluorine .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the hexafluoroisopropanol group could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Modulation of Nuclear Receptor Activity
SR1078 is identified as a synthetic agonist for the orphan nuclear receptors RORα and RORγ . It modulates the conformation of RORγ in biochemical assays and activates RORα and RORγ driven transcription. This application is crucial for understanding the role of these receptors in various physiological processes.
Gene Expression Studies
The compound stimulates the expression of endogenous ROR target genes in HepG2 cells, which express both RORα and RORγ . This makes SR1078 a valuable tool for researchers studying gene regulation and the impact of RORα/γ activation on cellular functions.
Pharmacokinetic Research
SR1078 has shown reasonable exposure following injection into mice, making it a candidate for pharmacokinetic studies . These studies can provide insights into the distribution, metabolism, and excretion of SR1078, which are essential for drug development.
Metabolic Disorder Therapeutics
Research indicates that SR1078 can stimulate the expression of genes like glucose-6-phosphatase and fibroblast growth factor 21 in the liver . These genes are involved in glucose metabolism, suggesting potential therapeutic applications of SR1078 in treating metabolic disorders.
Cancer Research
SR1078 has been shown to stabilize p53 in cancer cells and increase the expression of p21 and PUMA . This indicates its potential use in inducing apoptosis in hepatocellular carcinoma cells, providing a pathway for cancer treatment research.
Development of Selective Agonists
As a highly selective agonist of RORα/γ, SR1078 does not exhibit affinity for other nuclear receptors like FXR, LXRa, and LXRb . This specificity makes it an excellent model for the development of selective agonists for therapeutic purposes.
Wirkmechanismus
Target of Action
SR1078, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide, is a selective agonist of the retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγ . These receptors are members of the nuclear receptor superfamily of transcription factors .
Mode of Action
SR1078 directly binds to the ligand-binding domain of RORα and RORγ . This binding modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription . The activation of these receptors leads to the stimulation of RORα/γ target gene transcription .
Biochemical Pathways
The activation of RORα and RORγ by SR1078 affects various biochemical pathways. RORs are known to regulate diverse metabolic, inflammatory, and tumorigenic gene expression pathways that govern cyclic cellular physiology . The stimulation of RORα/γ target gene transcription by SR1078 can therefore have wide-ranging effects on these pathways .
Pharmacokinetics
Pharmacokinetic studies indicate that SR1078 displays reasonable exposure following injection into mice . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The activation of RORα and RORγ by SR1078 leads to the stimulation of RORα/γ target gene transcription . This results in the expression of endogenous ROR target genes in cells that express both RORα and RORγ . For example, in HepG2 cells, SR1078 stimulates the expression of endogenous ROR target genes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWIYXHHGNUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591895 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
CAS RN |
1246525-60-9 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is SR1078, and what is its primary mechanism of action?
A1: SR1078 is a synthetic agonist of the nuclear receptors RORα and RORγ. [] These receptors are transcription factors involved in regulating gene expression related to various physiological processes, including circadian rhythm, metabolism, and immune function. [] SR1078 binds to RORα and RORγ, modulating their activity and influencing the expression of their target genes. []
Q2: How does SR1078 affect the proliferation and survival of CD8+ T cells?
A2: Research suggests that SR1078 activation of RORs can impair the proliferation and survival of activated CD8+ T cells. [] This effect appears to be mediated by cholesterol depletion and downregulation of genes involved in cholesterol metabolism. []
Q3: What role does SR1078 play in glucose metabolism in hepatoma cells?
A3: In glutamine-deficient hepatoma cells, SR1078 and adenovirus-mediated overexpression of RORα were found to reduce aerobic glycolysis and downregulate biosynthetic pathways. [] This shift was linked to the reduced expression of pyruvate dehydrogenase kinase 2 (PDK2), which in turn inhibited pyruvate dehydrogenase phosphorylation, leading to increased pyruvate oxidation. []
Q4: Can you explain the relationship between SR1078, RORα, and ER stress in adipose tissue?
A4: Studies show that treatment with SR1078, as well as adenovirus-mediated overexpression of RORα, can enhance the expression of inflammatory cytokines and increase macrophage infiltration in adipose tissue. [] SR1078 was also found to upregulate ER stress response genes and enhance the phosphorylation of key proteins involved in the unfolded protein response (UPR) signaling pathways. []
Q5: What is the molecular formula and weight of SR1078?
A5: The molecular formula of SR1078 is C17H11F9N2O2. Its molecular weight is 442.26 g/mol.
Q6: Is there any information available regarding the material compatibility and stability of SR1078 under various conditions?
A6: Currently, the provided research papers do not offer specific details regarding the material compatibility or stability of SR1078 under different environmental conditions.
Q7: Does SR1078 exhibit any catalytic properties, and if so, what are the applications of these properties?
A7: Based on available research, SR1078 is primarily investigated for its role as a synthetic RORα/γ agonist and not for any inherent catalytic properties.
Q8: Have any computational chemistry studies been conducted on SR1078?
A8: The provided research articles do not explicitly delve into the computational chemistry aspects or modeling of SR1078.
Q9: What is known about the structure-activity relationship (SAR) of SR1078 and its analogs? How do modifications to its structure affect its activity, potency, and selectivity?
A9: Specific details regarding the SAR of SR1078 are limited in the provided research. Further studies are needed to fully understand how structural modifications impact its activity and selectivity profile.
Q10: What is the stability profile of SR1078, and are there any formulation strategies to improve its stability, solubility, or bioavailability?
A10: The research papers primarily focus on the biological activity of SR1078. While its stability and formulation strategies are crucial for its development as a potential therapeutic agent, these aspects require further investigation.
Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding SR1078, and what measures are in place to ensure compliance and risk minimization?
A11: The provided research papers predominantly focus on the scientific aspects and biological activity of SR1078. As a research compound, adherence to standard laboratory safety procedures and ethical guidelines is paramount.
Q12: What are the in vitro and in vivo effects of SR1078 on cancer cells?
A12: SR1078 has demonstrated anti-cancer properties in various in vitro and in vivo models. For instance:
Q13: How does SR1078 affect animal models of autism?
A14: In a study using BTBR mice, a model of autism, treatment with SR1078 was found to reduce repetitive behaviors. [] Additionally, SR1078 increased the expression of autism-associated RORα target genes in both the brains of BTBR mice and in a human neuroblastoma cell line. []
Q14: What is the therapeutic potential of SR1078 in chronic pancreatitis (CP)?
A15: Research suggests that SR1078, when combined with melatonin, can attenuate pancreatic fibrosis and exocrine dysfunction in mouse models of CP. [] This effect was attributed to the restoration of the circadian stabilizing loop and enhancement of the pancreatic clock. []
Q15: How does SR1078 impact diabetic cardiomyopathy in experimental models?
A16: In diabetic mice, treatment with SR1078 demonstrated protective effects against diabetic cardiomyopathy. [, ] Conversely, the RORα inhibitor SR3335 exacerbated cardiac impairments. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B1681016.png)
![4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid](/img/structure/B1681021.png)
![Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate](/img/structure/B1681023.png)
![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B1681025.png)


![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)




